![molecular formula C13H18N2O B13820765 2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B13820765.png)
2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane is a bicyclic compound featuring a diaza-bicyclo[2.2.1]heptane core structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane can be achieved through several methods. One notable approach involves the organocatalysed asymmetric Michael addition of substituted triketopiperazines to enones, followed by further modifications . This method yields products with high enantiomeric ratios and regioselective manipulation capabilities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests potential for industrial applications, particularly in the production of enantiomerically pure compounds for pharmaceutical use .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the diaza-bicyclo[2.2.1]heptane core.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization and lactamization, as well as oxidizing and reducing agents for respective reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the diaza-bicyclo[2.2.1]heptane core, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex natural product-like structures.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of DNA-encoded libraries for drug discovery.
Wirkmechanismus
The mechanism of action for 2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various biochemical interactions, potentially influencing enzymatic activities and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxa-1-azaspiro[bicyclo[3.2.0]heptanes: These compounds share a similar bicyclic structure but differ in their functional groups and applications.
Norbornane: Another bicyclic compound with a different core structure, used in various chemical applications.
Uniqueness
2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane stands out due to its diaza-bicyclo[2.2.1]heptane core, which provides unique chemical and biological properties not found in other similar compounds .
Eigenschaften
Molekularformel |
C13H18N2O |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
(1R,4R)-2-[(4-methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H18N2O/c1-16-13-4-2-10(3-5-13)8-15-9-11-6-12(15)7-14-11/h2-5,11-12,14H,6-9H2,1H3/t11-,12-/m1/s1 |
InChI-Schlüssel |
KUUJGYZFZYKMST-VXGBXAGGSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)CN2C[C@H]3C[C@@H]2CN3 |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2CC3CC2CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



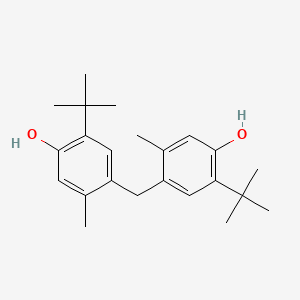
![4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)
![3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13820707.png)

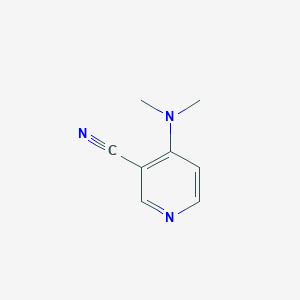
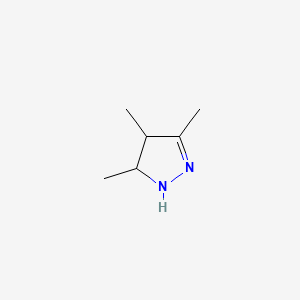

![[(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B13820748.png)

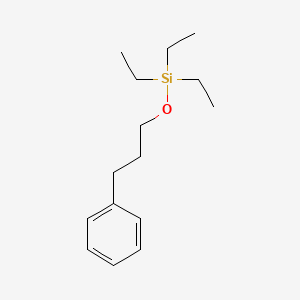
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B13820767.png)
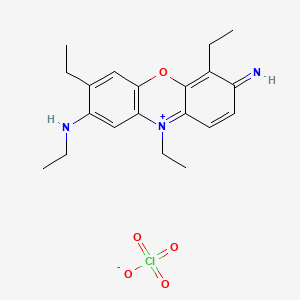
![L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci)](/img/structure/B13820774.png)
